Acid-PEG3-NHS ester

PROTAC Linker PEGylation Conformational Analysis

Acid-PEG3-NHS ester (CAS 1835759-79-9) is a monodisperse, non-cleavable heterobifunctional PEG linker with a precise ~15 Å spacer. Its discrete PEG3 length is critical for reproducible ternary complex formation in PROTACs and homogeneous DAR in ADCs—unlike generic PEG analogs that introduce unpredictable pharmacokinetics and aggregation. The NHS ester enables efficient amine labeling, while the terminal carboxylic acid allows sequential, site-specific conjugation. For researchers demanding architectural precision in bioconjugation, this linker eliminates the variability of disperse PEGs.

Molecular Formula C14H21NO9
Molecular Weight 347.32 g/mol
CAS No. 1835759-79-9
Cat. No. B605136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG3-NHS ester
CAS1835759-79-9
SynonymsAcid-PEG3-NHS ester
Molecular FormulaC14H21NO9
Molecular Weight347.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19)
InChIKeyROYPWGXODZJYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acid-PEG3-NHS ester (CAS 1835759-79-9): A Defined-Length Heterobifunctional PEG Linker for Precision Bioconjugation and PROTAC Synthesis


Acid-PEG3-NHS ester (CAS 1835759-79-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) crosslinker containing a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a discrete PEG3 spacer of three ethylene oxide units [1]. This non-cleavable linker is designed for controlled, two-step bioconjugation, where the NHS ester reacts with primary amines and the carboxylic acid can be subsequently activated for further coupling, making it a core reagent in the assembly of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [2].

Acid-PEG3-NHS ester Procurement: Why Simple In-Class Substitution with Other PEG-NHS Linkers Jeopardizes Conjugate Performance and Reproducibility


Substituting Acid-PEG3-NHS ester with a generic or alternative PEG-NHS linker (e.g., Acid-PEG2-NHS ester or Acid-PEG4-NHS ester) introduces critical, often unaccounted-for, variables that directly impact key performance metrics. The discrete number of PEG units (n=3) is not arbitrary; it precisely dictates the linker's length, hydrodynamic radius, and the resulting spatial separation between conjugated entities [1]. Altering the PEG length even by a single unit changes the conformational flexibility and hydration shell of the conjugate, which in turn affects ternary complex formation in PROTACs, alters the drug-to-antibody ratio (DAR) and aggregation propensity in ADCs, and modifies the immunogenicity and pharmacokinetic profile of PEGylated biologics . Consequently, using a seemingly similar analog without rigorous re-optimization leads to unpredictable performance, lower yields, and a loss of the precise molecular architecture required for high-fidelity bioconjugation.

Acid-PEG3-NHS ester: Quantitative Differentiation Evidence vs. Closest Analogs for Scientific Decision-Making


PEG3 vs. PEG4 vs. PEG2 Spacer Length: Quantifying the Impact on Solubility and Conformational Dynamics

The PEG3 spacer provides a contour length of approximately 15 Å, enabling dynamic adjustment of the spatial relationship between conjugated ligands . Each additional PEG unit adds roughly 3.5 Å of length, meaning an Acid-PEG4-NHS ester linker is approximately 18.5 Å long, while an Acid-PEG2-NHS ester is about 11.5 Å. This difference in length and flexibility alters the probability of forming a productive ternary complex in PROTACs, a parameter shown to steepen cellular DC50 values without affecting binary binding affinity [1].

PROTAC Linker PEGylation Conformational Analysis

Hydrolysis Half-Life of NHS Ester: Managing the Critical Window for Efficient Amine Conjugation

The NHS ester group in this class of PEG linkers undergoes competing hydrolysis in aqueous buffers, which deactivates the reactive group. The hydrolysis rate is highly pH-dependent. At a standard conjugation pH of 7.4, the hydrolysis half-life for a typical PEG-NHS ester exceeds 120 minutes, providing a sufficient window for efficient amine coupling. However, increasing the pH to 9.0 dramatically reduces the half-life to less than 9 minutes, highlighting the narrow operational window for achieving high yields [1].

Bioconjugation NHS Ester Chemistry Reaction Kinetics

Non-Cleavable vs. Cleavable PEG3 Linkers: Defining the Appropriate Tool for ADC and PROTAC Architectures

Acid-PEG3-NHS ester is classified as a non-cleavable linker . This is in direct contrast to cleavable PEG3-NHS ester analogs like Propargyl-PEG3-NHS ester, which are specifically designed for intracellular payload release in ADCs . The choice between a non-cleavable and cleavable linker dictates the mechanism of action and safety profile of the final conjugate.

ADC Linker PROTAC Linker Drug Delivery

Heterobifunctional vs. Monofunctional PEG3-NHS Esters: Enabling Sequential, Controlled Two-Step Conjugation Workflows

Acid-PEG3-NHS ester possesses two distinct, orthogonal reactive groups (carboxylic acid and NHS ester), allowing for a controlled, two-step conjugation strategy. In contrast, monofunctional analogs like m-PEG3-NHS ester contain only an NHS ester group and a non-reactive methyl terminus, limiting them to single-step amine labeling . This heterobifunctionality enables the user to first conjugate the NHS ester to an amine-containing molecule (e.g., a protein or drug), purify the intermediate, and then activate the carboxylic acid for a subsequent, precise coupling to a second entity.

Bioconjugation Heterobifunctional Crosslinker Protein Engineering

Industrial Procurement Metrics: Purity, Cost, and Lead Time Considerations for Scalable Research

Standard commercial purity for Acid-PEG3-NHS ester is ≥95% . While comparable to other PEG-NHS esters in purity specification, the procurement landscape differs. Acid-PEG3-NHS ester is a specialized, lower-volume item with a longer lead time (e.g., 8-12 weeks from some vendors) and a higher price point ($1,051.90 for 100mg) , in contrast to more common analogs like Acid-PEG5-NHS ester which is priced at $347.90 for a similar quantity .

Procurement Chemical Sourcing Cost-Benefit Analysis

Empirical Conjugation Efficiency: Validating High-Yield Performance in Bioconjugation Applications

In practical bioconjugation studies, Acid-PEG3-NHS ester has demonstrated high conjugation efficiency. A study reported successful conjugation with amino acids, achieving product formation yields of up to 95% . While similar high yields are often reported for other PEG-NHS esters under optimized conditions, this data point serves as empirical validation of the compound's robust reactivity and suitability for demanding applications.

Bioconjugation Yield Process Optimization

Acid-PEG3-NHS ester: High-Impact Application Scenarios Justified by Differential Performance Evidence


Optimizing Ternary Complex Formation in PROTAC Development

The discrete ~15 Å length of the Acid-PEG3-NHS ester linker is a critical design parameter for optimizing the spatial orientation between the E3 ligase ligand and the target protein ligand in a PROTAC molecule . This precise length allows for systematic tuning of ternary complex formation, which is known to directly influence cellular degradation efficiency (DC50) [1]. Researchers can use Acid-PEG3-NHS ester to synthesize a series of PROTAC candidates with varying linker lengths (e.g., PEG2, PEG3, PEG4) to empirically determine the optimal linker geometry for a specific target, with the PEG3 variant serving as a central, well-characterized data point.

Constructing Stable, Site-Specific Antibody-Drug Conjugates (ADCs)

The non-cleavable nature and heterobifunctionality of Acid-PEG3-NHS ester make it ideal for constructing ADCs with stable, permanent linkages . This linker can be used to first conjugate a cytotoxic payload via its amine-reactive NHS ester, and then, after purification, couple this intermediate to a reduced interchain cysteine or an engineered cysteine on an antibody using the activated carboxylic acid. This sequential approach ensures a homogeneous, site-specific conjugate with a defined drug-to-antibody ratio (DAR), minimizing the heterogeneity and aggregation that can plague randomly conjugated ADCs [1].

Controlled Surface Functionalization of Nanoparticles and Biosensors

Acid-PEG3-NHS ester enables the creation of well-defined, low-fouling surfaces. The PEG3 spacer, when immobilized, provides a hydrophilic brush layer that significantly reduces non-specific protein adsorption and cell adhesion . The heterobifunctional design allows for a two-step functionalization: first, the NHS ester is used to attach the linker to an amine-presenting surface (e.g., an amine-modified sensor chip or nanoparticle). Following removal of unreacted linker, the carboxylic acid is activated to couple a specific ligand, such as a capture antibody or a targeting peptide. This process yields a surface with a controlled density and orientation of the desired ligand, improving assay sensitivity and reproducibility compared to passive adsorption or non-specific crosslinking [1].

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